molecular formula C18H23N3O5S B13447617 N-Desaminomethylsulfonyl-N-nitrylDofetilide

N-Desaminomethylsulfonyl-N-nitrylDofetilide

Cat. No.: B13447617
M. Wt: 393.5 g/mol
InChI Key: HUSUTKNOYKBODA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves several steps. The starting materials typically include 4-nitrophenyl ethylamine and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps including nitration, sulfonation, and amination to yield the final product . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

N-Desaminomethylsulfonyl-N-nitrylDofetilide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves its interaction with specific molecular targets in the body. It primarily acts on ion channels, particularly potassium channels, to modulate their activity. This modulation affects the electrical activity of cells, particularly in the heart, leading to its potential use in treating arrhythmias . The compound’s effects are mediated through its binding to the ion channels, altering their conformation and function .

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C18H23N3O5S/c1-20(13-14-26-18-9-7-17(8-10-18)21(22)23)12-11-15-3-5-16(6-4-15)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3

InChI Key

HUSUTKNOYKBODA-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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